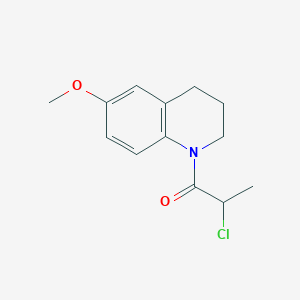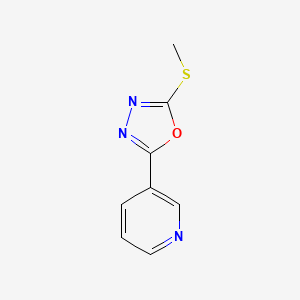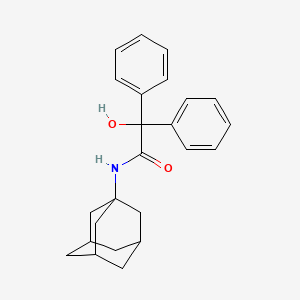![molecular formula C16H20ClNO3 B7541046 1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)
1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid, also known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first synthesized in 1975 by the pharmaceutical company Parke-Davis. Gabapentin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind to GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.
作用机制
1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. This results in a decrease in neuronal excitability, which is thought to underlie its therapeutic effects in epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. This compound has also been found to reduce the levels of glutamate, which is a neurotransmitter that stimulates neuronal activity. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of voltage-gated calcium channels in neuronal function. However, one limitation is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid. One area of interest is the development of more selective α2δ ligands, which could potentially have fewer off-target effects. Another area of interest is the investigation of the potential role of this compound in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, research on the long-term effects of this compound use is needed to better understand its safety and efficacy.
合成方法
The synthesis of 1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid involves the reaction of 1,1-cyclohexanediacetic acid anhydride with 4-chlorobenzylamine, followed by reduction with lithium aluminum hydride to yield 1-(aminomethyl)cyclohexaneacetic acid. The resulting compound is then acylated with 4-chlorophenylacetyl chloride to produce this compound.
科学研究应用
1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. This compound has also been found to be effective in reducing neuropathic pain, which is a type of chronic pain that occurs as a result of nerve damage.
属性
IUPAC Name |
1-[[2-(4-chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-13-7-5-12(6-8-13)11-14(19)18-16(15(20)21)9-3-1-2-4-10-16/h5-8H,1-4,9-11H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPUCXDCYWPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)

![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)
![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)

![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)


![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)